Methanone, (4-bromophenyl)-4-pyridinyl-
Overview
Description
Mechanism of Action
Methanone, (4-bromophenyl)-4-pyridinyl-, also known as (4-bromophenyl)(pyridin-4-yl)methanone, is a chemical compound with the molecular formula C13H9BrO . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to belong to the class of organic compounds known as benzophenones , which are often involved in various biological processes.
Mode of Action
For instance, some benzophenones have been found to inhibit the cyclization of squalene into hopene .
Biochemical Pathways
The inhibition of squalene cyclization suggests that it may impact the biosynthesis of sterols and other cyclic compounds .
Pharmacokinetics
The molecular weight of 261114 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
One study found that a similar compound showed high inhibitory activity against telomerase and had high antiproliferative capacity on smmc-7721 cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s reaction with hydroxyl radicals in the atmosphere can affect its stability . .
Chemical Reactions Analysis
WAY-115363 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-115363 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
WAY-115363 can be compared with other similar compounds, such as:
WAY-151693: This compound also belongs to the class of sulfanilides and has similar structural features.
Clopidogrel: Although not a sulfanilide, clopidogrel has a similar mechanism of action involving the inhibition of specific enzymes.
The uniqueness of WAY-115363 lies in its specific structural features and the particular molecular targets it interacts with, which may differ from those of other similar compounds .
Properties
IUPAC Name |
(4-bromophenyl)-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVUXTXBVYRBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354210 | |
Record name | Methanone, (4-bromophenyl)-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-49-3 | |
Record name | (4-Bromophenyl)-4-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14548-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-bromophenyl)-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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